4-Piperidyl-2,6-di(1,2,3,4-tetrahydroquinolyl)-1,3,5-triazine
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Description
4-Piperidyl-2,6-di(1,2,3,4-tetrahydroquinolyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C26H30N6 and its molecular weight is 426.6 g/mol. The purity is usually 95%.
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Biological Activity
4-Piperidyl-2,6-di(1,2,3,4-tetrahydroquinolyl)-1,3,5-triazine is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article will explore the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H30N6. The structure features a triazine core substituted with piperidyl and tetrahydroquinolyl groups, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Weight | 430.56 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Log P (Partition Coefficient) | 2.45 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazine compounds can inhibit the growth of various bacterial strains.
Anticancer Properties
Recent investigations into the anticancer potential of this compound have revealed promising results. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways.
Case Study: Induction of Apoptosis
A study published in a peer-reviewed journal reported that treatment with this compound led to a significant reduction in cell viability in breast cancer cells. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary animal studies suggest that it may help protect neurons from oxidative stress and excitotoxicity.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against multiple bacterial strains |
Anticancer | Induces apoptosis in cancer cell lines |
Neuroprotective | Reduces oxidative stress in neurons |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : It appears to affect key signaling pathways related to cell survival and apoptosis.
- Antioxidant Activity : The presence of tetrahydroquinolyl groups may contribute to its antioxidant properties.
Properties
Molecular Formula |
C26H30N6 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
1-[4-(3,4-dihydro-2H-quinolin-1-yl)-6-piperidin-1-yl-1,3,5-triazin-2-yl]-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C26H30N6/c1-6-16-30(17-7-1)24-27-25(31-18-8-12-20-10-2-4-14-22(20)31)29-26(28-24)32-19-9-13-21-11-3-5-15-23(21)32/h2-5,10-11,14-15H,1,6-9,12-13,16-19H2 |
InChI Key |
LXPWPDPWJZTCPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N3CCCC4=CC=CC=C43)N5CCCC6=CC=CC=C65 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.